Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

comparative safety profile Elvitegravir other
Integrase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Elvitegravir

CAS No.: 697761-98-1

Cat. No.: S548939

Comparative Safety Profiles of Key INSTIs

The table below summarizes the core safety and resistance data for first and second-generation INSTIs,

highlighting key differentiators.

. Common . . .
Inhibitor Ad Notable Safety Signals & Genetic Barrier & Key
verse
(Generation) Warnings Resistance Mutations
Events (AESs)

Elvitegravir Diarrhea [1], Requires pharmacokinetic booster Low barrier. Primary
(1st) Nausea [2], (Cobicistat/Ritonavir), increasing pathways: T66I/A,
Headache [2] drug interaction potential [2]. E92G/VIQ, T97A [3]. Often
leads to high-level
resistance.
Raltegravir Nausea [2], Initially twice-daily dosing; less Low barrier. Primary
(1st) Headache [2], frequent grade 3/4 ALT/AST pathways: N155H,
Insomnia [2] elevations vs. EVG in one study Q148H/RIK, Y143RICIH [3].

[1].
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Inhibitor
(Generation)

Dolutegravir
(2nd)

Bictegravir
(2nd)

Cabotegravir
(2nd)

Common
Adverse
Events (AESs)

Insomnia [2],
Headache [2],
Nausea [2]

Diarrhea [2],
Nausea [2],
Headache [2]

Injection site
reactions,
Headache [2],
Pyrexia [2]

Notable Safety Signals &
Warnings

Neuropsychiatric AEs:
Depression, vertigo, sleep
disturbances [4] [5]. Weight gain
(long-term implications under
study) [2].

Safety profile similar to DTG in
clinical trials; long-term post-

marketing data is more limited [2].

Long-acting injectable; requires
adherence to dosing schedule to
avoid resistance [2].

Genetic Barrier & Key
Resistance Mutations

High barrier. Primary
pathways: R263K, S153F/Y,
H51Y [3]. These often confer
only low-level resistance.

High barrier. No resistance
observed in initial Phase 3
trials; in vitro selections
yielded M50I and R263K [3].

High barrier, but note:
Selections in vitro can yield
Q148RIK with secondary
mutations, leading to high-
level cross-resistance to all
INSTIs [3].

Insights from Key Experimental Studies

Supporting data in the table comes from rigorous clinical and experimental studies. Key methodologies and

findings are detailed below.

Real-World Cohort Study on Discontinuation and

Neuropsychiatric AEs

¢ Objective: To compare the safety, efficacy, and discontinuation rates of EVG, DTG, and RAL in a

real-world clinical setting [4].

¢ Methodology: A retrospective analysis of 323 HIV-infected patients (104 treatment-naive, 219
treatment-experienced) who started an INSTI-based regimen between 2007 and 2014. Virological
suppression, side effects, and reasons for discontinuation were extracted from electronic health

records [4].
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¢ Key Findings:
o Discontinuation: Side effects rarely led to treatment stoppage (First-line: 2%; Switch-group:
1%).
o Neuropsychiatric AEs: In the switch group, neuropsychiatric AEs (depression, vertigo, sleep
disturbances) occurred more frequently with DTG (11%) than with EVG (2%) or RAL (1%) [4].

In Vitro Resistance Selection Study

¢ Objective: To compare the development of resistance to DTG, BIC, CAB, and EVG using patient-
derived clinical isolates [3].

e Methodology: Primary viral isolates from 12 treatment-naive individuals were serially passaged in
cord blood mononuclear cells over 36—46 weeks with escalating INSTI concentrations. Integrase
genes were sequenced to identify emerging resistance mutations [3].

¢ Key Findings:

o Resistance Emergence: Resistance arose most rapidly with EVG (12/12 isolates), followed by
CAB (8/12), DTG (8/12), and BIC (6/12).

o Mutation Patterns: EVG selections typically resulted in multiple mutations (e.g., T66l, E92Q)
conferring high-level resistance. In contrast, DTG and BIC predominantly selected for solitary
mutations (e.g., R263K, S153F/Y) conferring only low-level resistance [3].

Post-Marketing Pharmacovigilance Analysis of Dolutegravir

¢ Objective: To comprehensively analyze adverse events (AEs) associated with DTG using real-world
post-marketing data [5].

¢ Methodology: A disproportionality analysis of the FDA Adverse Event Reporting System (FAERS)
database from Q4 2013 to Q4 2024. Reports with DTG as the "primary suspected" drug were
analyzed using multiple statistical methods (ROR, PRR, etc.) to detect safety signals [5].

¢ Key Findings:

o The analysis identified significant signals for DTG in the system organ classes of "Pregnancy,
puerperium and perinatal conditions," "Hepatobiliary disorders,” and "Congenital, familial and
genetic disorders."

o The median time to onset for all AEs was 74 days, suggesting most reactions occur relatively
early in treatment [5].

Mechanisms and Workflows in INSTI Safety
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The diagrams below illustrate the mechanistic pathway for a key INSTT adverse effect and the experimental

workflow for generating comparative resistance data.

DTG Treatment Female Sex Switch from prior ART
Unknown Mechanism Risk Factors

Neuropsychiatric AEs

Reported Symptoms

Depression Sleep Disturbances Vertigo

Click to download full resolution via product page
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Monitor Viral Growth

Resistant Virus Emerges Virus Replicates
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Key Differentiators and Conclusion

For researchers and clinicians, the choice between INSTIs involves balancing efficacy, safety, and resistance

profiles. The main differentiators are:
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o Elvitegravir: Its primary clinical consideration is the need for a pharmacokinetic booster, which
increases the potential for drug-drug interactions, a significant factor in patients with comorbidities on
multiple medications [2] [6].

¢ Dolutegravir: The most well-documented safety considerations are neuropsychiatric adverse events
and weight gain. Post-marketing data confirms a disproportionate reporting signal for these events,
warranting patient monitoring [4] [5] [2].

e Second-Generation (DTG, BIC, CAB) vs. First-Generation (EVG, RAL): The higher genetic barrier
to resistance of DTG, BIC, and CAB is a key advantage, as demonstrated by in vitro studies where
resistance emerged less readily and typically resulted in mutations conferring only low-level
resistance [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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